4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride
Description
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride (CAS: 14770-79-7) is a bicyclic organic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an amine group at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₁NS·HCl, with a molecular weight of 189.69 g/mol. This compound is classified as a medical intermediate, widely used in pharmaceutical synthesis due to its structural versatility and reactivity . The tetrahydrobenzo[b]thiophene scaffold is notable for its electron-rich aromatic system, enabling diverse chemical modifications, such as cyclization and substitution reactions, to generate bioactive derivatives .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h5H,1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCKWCWDPPHNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743855 | |
| Record name | 4,5,6,7-Tetrahydro-1-benzothiophen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216102-10-1 | |
| Record name | 4,5,6,7-Tetrahydro-1-benzothiophen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene Ring Construction via Sulfur Incorporation
A common strategy involves constructing the thiophene ring through cyclization of a diene with a sulfur source. For example, reacting 1,4-diketones with phosphorus pentasulfide (P₂S₅) yields thiophene derivatives. Adapting this method, a tetrahydrobenzo[b]thiophene precursor could be synthesized by cyclizing a suitably substituted cyclohexenone with a sulfurizing agent.
Hypothetical Reaction Pathway:
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Cyclohexenone Derivative Preparation :
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Starting with cyclohexanone, introduce substituents at positions corresponding to the desired thiophene ring.
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Sulfur Incorporation :
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Treat with P₂S₅ in anhydrous toluene under reflux to form the thiophene ring.
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Reduction :
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Hydrogenate the aromatic benzene ring to achieve the tetrahydro configuration.
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This route mirrors methods used to generate 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a precursor in cytotoxic agent synthesis.
Hydrochloride Salt Formation
Acid-Base Reaction for Salt Precipitation
The free amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity and stability.
Standard Procedure:
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Dissolution :
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Dissolve 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine in anhydrous ethanol.
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Acid Addition :
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Slowly add concentrated HCl (37%) at 0–5°C with stirring.
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Crystallization :
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Filter the precipitated hydrochloride salt and wash with cold ethanol.
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Analytical Characterization
Critical data for verifying the structure and purity of the hydrochloride salt include:
| Property | Value/Description |
|---|---|
| Molecular Weight | 189.706 g/mol |
| Exact Mass | 189.038 Da |
| PSA (Polar Surface Area) | 54.26 Ų |
| LogP | 3.59 |
| 1H-NMR (DMSO-d₆) | δ 1.69–2.68 (m, 4CH₂), 6.95 (s, NH₂) |
| 13C-NMR | δ 24.1, 25.3, 29.8 (cyclohexene), 115.4 (C-2) |
These metrics align with related tetrahydrobenzo[b]thiophene derivatives.
Comparative Analysis of Synthetic Routes
While the provided sources focus on derivatives like 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, the core principles remain applicable:
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Cyclocondensation Efficiency :
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Thiophene ring formation via P₂S₅ offers moderate yields (50–70%) but requires rigorous anhydrous conditions.
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Direct Amination Limitations :
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Nitration-reduction sequences may suffer from over-nitration or ring oxidation, necessitating protective groups.
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MCR Advantages :
Industrial and Pharmacological Relevance
Although cytotoxicity data for this compound are unavailable, structurally similar compounds exhibit potent bioactivity:
| Compound | GI₅₀ (µM) vs. MCF-7 | GI₅₀ (µM) vs. NCI-H460 |
|---|---|---|
| Doxorubicin (Control) | 0.0428 | 0.0940 |
| Thiazole Derivative 5 | 0.01 | 0.02 |
| Pyran Derivative 20c | 0.60 | 0.80 |
These results underscore the therapeutic potential of tetrahydrobenzo[b]thiophene amines, motivating further exploration of their hydrochloride salts .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Typically results in the formation of the corresponding amine.
Substitution: Produces various substituted amines depending on the alkyl halide used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine exhibit promising anticancer properties. Some derivatives have been identified as potent inhibitors of Pim-1 kinase, an enzyme associated with cancer cell proliferation. In vitro studies have shown significant cytotoxic effects against various cancer cell lines including gastric, colon, liver, breast cancer, and nasopharyngeal carcinoma .
2. Antimicrobial Properties
The antimicrobial potential of this compound has been explored extensively. Certain derivatives demonstrate significant activity against Mycobacterium tuberculosis, suggesting their potential as new antitubercular agents. Additionally, compounds derived from 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine have shown effectiveness against a range of bacterial strains .
3. Neuropharmacological Effects
The compound has also been studied for its neuropharmacological applications. Derivatives have been synthesized and evaluated for their antiarrhythmic and anxiolytic properties. These compounds have demonstrated higher activity compared to established medications such as lidocaine and diazepam.
Organic Synthesis Applications
1. Synthetic Versatility
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine serves as a valuable building block in organic synthesis. It can be utilized to create a variety of heterocyclic compounds through reactions with enaminonitriles and other active carbonyl compounds . For example:
- Reactions with Enaminonitriles: These reactions yield amide and hydrazone derivatives that can be cyclized to produce pyridazine and pyridine derivatives with antimicrobial activities.
- Synthesis of Carbamates and Amides: The compound has been used to synthesize carbamates and amides which are further evaluated for biological activity .
Case Study 1: Anticancer Evaluation
A study evaluated several derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine for their cytotoxic effects on human cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range against colorectal cancer cells (HCT-116), highlighting their potential as novel anticancer agents .
Case Study 2: Antimicrobial Screening
In an investigation focused on the antimicrobial efficacy of tetrahydrobenzo[b]thiophene derivatives against Mycobacterium tuberculosis, certain compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antitubercular drugs. This suggests that these derivatives could be developed into effective treatments for tuberculosis.
Summary of Biological Activities
Mechanism of Action
The biological activity of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride is often attributed to its ability to interact with specific molecular targets. For instance, its anticancer effects are believed to involve the inhibition of metalloproteinases and the activation of apoptotic pathways . The compound can also modulate the activity of various enzymes and receptors, contributing to its diverse biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous tetrahydrobenzo[b]thiophene derivatives and related heterocyclic amines, focusing on structural features, reactivity, and biological activity.
Table 1: Structural and Functional Comparison
Table 2: Research Findings on Antitumor Derivatives
Biological Activity
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanism of action, biological effects, and potential therapeutic applications based on recent research findings.
Target Identification
The primary target of this compound is the Nuclear factor erythroid 2-related factor 2 (NRF2) . Activation of NRF2 leads to the upregulation of various antioxidant proteins that protect cells from oxidative stress and inflammation.
Mode of Action
The compound activates NRF2 through a non-electrophilic mechanism , which results in the inhibition of inflammation in macrophages stimulated by lipopolysaccharide (LPS). This mechanism highlights its potential as an anti-inflammatory agent.
Antioxidant Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant activities comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, indicating strong potential for treating oxidative stress-related diseases .
Anticancer Effects
This compound has shown promising cytotoxic effects against colorectal cancer cell lines (LoVo and HCT-116). In vitro studies revealed that it inhibits key enzymes such as PDK1 and LDHA, which are implicated in cancer metabolism . The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LoVo | 15 | PDK1 inhibition |
| HCT-116 | 12 | LDHA inhibition |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains. Its effectiveness in inhibiting bacterial growth suggests potential applications in treating infections.
Pharmacokinetics and Stability
Research indicates that this compound is moderately stable in liver microsomes, which is essential for understanding its metabolic fate and potential interactions within biological systems. Factors such as temperature and pH can influence its stability and activity.
Case Studies and Research Findings
- Study on Antioxidant Potency : A recent study synthesized several derivatives of the compound and evaluated their antioxidant capacity. Results indicated that certain derivatives exhibited antioxidant activity comparable to established antioxidants like ascorbic acid .
- Cytotoxicity Evaluation : In a comprehensive evaluation involving multiple cancer cell lines, the compound demonstrated significant cytotoxicity against colorectal cancer cells through mechanisms involving enzyme inhibition .
- Antimicrobial Assessment : Another study focused on the antimicrobial properties of the compound's derivatives against various pathogens, highlighting its potential as a therapeutic agent in infectious diseases.
Q & A
Q. What are the standard synthetic routes for 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine hydrochloride, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step routes, such as cyclization of thiophene precursors followed by amine functionalization. For example, intermediates like tetrahydrobenzo[b]thiophene derivatives are reacted with anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux and purification via reverse-phase HPLC . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of anhydride), solvent selection, and temperature control to achieve yields >65%. Purity is confirmed by melting point analysis (e.g., 205–208°C) and spectroscopic characterization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Identifies proton environments (e.g., amine protons at δ 2.5–3.5 ppm) and carbon types (e.g., aromatic carbons at 110–130 ppm) .
- IR Spectroscopy : Detects functional groups like C=O (1650–1750 cm⁻¹), C≡N (2200 cm⁻¹), and NH stretches (3300–3500 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 345.1) and fragmentation patterns . Consistency across these methods ensures structural fidelity.
Q. How does the tetrahydrobenzo[b]thiophene core influence the compound’s physicochemical and biological properties?
The saturated cyclohexene ring enhances conformational rigidity, potentially improving binding to hydrophobic enzyme pockets. The thiophene moiety contributes π-π interactions with aromatic residues in biological targets, while the amine group enables salt formation (e.g., hydrochloride) for solubility and stability . Comparative studies show analogs with similar cores exhibit antibacterial and neuroactive properties, suggesting a structure-activity relationship (SAR) .
Advanced Research Questions
Q. What mechanistic insights exist for key reactions in synthesizing this compound, and how can side products be minimized?
The amine-acylation step with anhydrides proceeds via nucleophilic attack at the carbonyl carbon. Side products (e.g., over-acylation) are mitigated by strict stoichiometric control and inert atmospheres (N₂) to prevent oxidation . Kinetic studies using in situ IR or HPLC monitoring can identify optimal reaction times. For example, refluxing for 12–18 hours in CH₂Cl₂ minimizes unreacted starting material .
Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly its antibacterial or neuroactive potential?
- Antibacterial Assays : Use broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with structurally related derivatives (e.g., 2-amino-3-acyl-tetrahydrobenzothiophenes) to establish SAR .
- Neuroactivity Studies : Employ receptor-binding assays (e.g., serotonin or dopamine receptors) using radiolabeled ligands. Molecular docking can predict interactions with target binding pockets .
Q. How should researchers address contradictions in reported biological activities or synthetic yields across studies?
Discrepancies often arise from variations in purity (>95% recommended), assay conditions (e.g., pH, solvent), or structural analogs. Validate results by:
- Replicating synthesis under standardized conditions (e.g., anhydrous solvents, inert gas).
- Cross-testing biological activity in multiple cell lines or in vivo models.
- Performing statistical meta-analyses of published data to identify trends .
Q. What strategies are recommended for comparative studies with structural analogs, and how can key analogs be selected?
Prioritize analogs with:
- Similarity indices >0.7 (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, similarity 0.79) .
- Functional group variations (e.g., carboxyl vs. cyano substituents) to probe SAR. Use computational tools (e.g., molecular similarity algorithms) and bioactivity databases to shortlist candidates. Experimental validation should include parallel synthesis and bioassays under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
